molecular formula C19H24O3 B14710777 4-Hydroxy-3-nonylnaphthalene-1,2-dione CAS No. 22799-68-4

4-Hydroxy-3-nonylnaphthalene-1,2-dione

Cat. No.: B14710777
CAS No.: 22799-68-4
M. Wt: 300.4 g/mol
InChI Key: SLGDVSGIYBSSDY-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nonylnaphthalene-1,2-dione is a chemical compound with a unique structure that includes a naphthalene core substituted with a hydroxy group and a nonyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nonylnaphthalene-1,2-dione typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxy and nonyl substituents. One common method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, and eco-friendly nature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-nonylnaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different hydroxy or carbonyl derivatives.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents on the naphthalene ring.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy-substituted naphthalenes.

Scientific Research Applications

4-Hydroxy-3-nonylnaphthalene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxy-3-nonylnaphthalene-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the application and the specific biological context.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3-nonylnaphthalene-1,2-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

22799-68-4

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

4-hydroxy-3-nonylnaphthalene-1,2-dione

InChI

InChI=1S/C19H24O3/c1-2-3-4-5-6-7-8-13-16-17(20)14-11-9-10-12-15(14)18(21)19(16)22/h9-12,20H,2-8,13H2,1H3

InChI Key

SLGDVSGIYBSSDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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